methyl 5-({2-[(1Z)-1-{2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE is a complex organic compound that features a variety of functional groups, including a nitro group, a triazole ring, and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the nitro group, and the esterification to form the furoate ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more easily scaled up compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE can undergo a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the triazole ring could yield a variety of substituted triazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving nitro and triazole groups.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group and triazole ring can participate in various biochemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE: Similar compounds include other nitro-triazole derivatives and furoate esters.
Uniqueness
The uniqueness of METHYL 5-{[2-(1-{(Z)-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H20N6O7 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
methyl 5-[[2-[(Z)-C-methyl-N-[3-(3-nitro-1,2,4-triazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C20H20N6O7/c1-13(22-23-18(27)9-10-25-12-21-20(24-25)26(29)30)15-5-3-4-6-16(15)32-11-14-7-8-17(33-14)19(28)31-2/h3-8,12H,9-11H2,1-2H3,(H,23,27)/b22-13- |
InChI Key |
SJSOSCARYZCLCU-XKZIYDEJSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1C=NC(=N1)[N+](=O)[O-])/C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC |
Canonical SMILES |
CC(=NNC(=O)CCN1C=NC(=N1)[N+](=O)[O-])C2=CC=CC=C2OCC3=CC=C(O3)C(=O)OC |
Origin of Product |
United States |
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